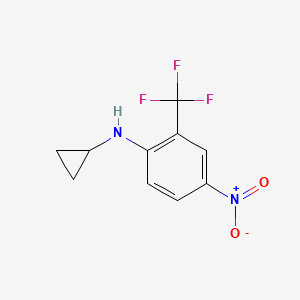

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Description

BenchChem offers high-quality N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-7(15(16)17)3-4-9(8)14-6-1-2-6/h3-6,14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTIGTKOZJEUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-Cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

An in-depth technical guide on N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS 1179935-12-6), structured for researchers and drug development professionals.

Synthesis, Mechanism, and Application in Medicinal Chemistry

Executive Summary

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates. Its structure combines three critical pharmacophoric elements: a trifluoromethyl group (-CF₃) for metabolic stability and lipophilicity, a nitro group (-NO₂) serving as a latent amine for heterocycle formation, and a cyclopropyl moiety , which offers unique steric constraints and improved metabolic resistance compared to acyclic alkyl chains.

This guide details the robust synthesis of CAS 1179935-12-6 via Nucleophilic Aromatic Substitution (

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline |

| CAS Number | 1179935-12-6 |

| Molecular Formula | |

| Molecular Weight | 246.19 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water |

| Key Functional Groups | Secondary Amine, Nitro, Trifluoromethyl |

| Precursor | 2-Fluoro-5-nitrobenzotrifluoride (CAS 393-09-9) |

Synthetic Pathway & Mechanism

The synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a classic example of Nucleophilic Aromatic Substitution (

Mechanistic Insight

-

Activation: The

and -

Addition: Cyclopropylamine (nucleophile) attacks the C1 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Elimination: The complex collapses, re-aromatizing the ring and expelling the fluoride ion (

) as the leaving group. -

Deprotonation: A base (e.g.,

or excess amine) neutralizes the generated HF to drive the equilibrium forward.

Reaction Scheme Visualization

The following diagram illustrates the logical flow of the reaction mechanism and the critical transition states.

Figure 1: Mechanistic pathway of the

Experimental Protocol

Objective: Synthesize 10.0 g of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline with >98% purity.

Materials

-

Substrate: 2-Fluoro-5-nitrobenzotrifluoride (1.0 eq, 40.6 mmol, ~8.5 g) [1].

-

Reagent: Cyclopropylamine (1.2 eq, 48.7 mmol, ~2.8 g).

-

Base: Potassium Carbonate (

), anhydrous (1.5 eq). -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a 250 mL round-bottom flask (RBF) with 2-Fluoro-5-nitrobenzotrifluoride (8.5 g) and Acetonitrile (85 mL).

-

Add Potassium Carbonate (8.4 g) to the solution.

-

Cool the mixture to 0°C in an ice bath. Note: The reaction is exothermic; cooling prevents runaway side reactions.

-

Add Cyclopropylamine (2.8 g) dropwise over 15 minutes.

Step 2: Reaction Monitoring (Self-Validating)

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

TLC Check: Use 20% EtOAc in Hexanes.

-

Starting Material

: ~0.6 (UV active). -

Product

: ~0.4 (Yellow/Orange spot). -

Validation: The reaction is complete when the starting material spot is no longer visible under UV (254 nm).

-

Step 3: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.

-

Resuspend the residue in Ethyl Acetate (100 mL) and Water (100 mL).

-

Separate the organic layer.[1][2][3] Extract the aqueous layer once more with EtOAc (50 mL).

-

Wash combined organics with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate to yield a crude yellow solid.

Step 4: Purification

-

Recrystallization: Dissolve crude solid in minimal hot Ethanol (EtOH). Cool slowly to 4°C.

-

Filter the crystals and wash with cold Hexane.

-

Yield Expectation: 9.0–9.5 g (90–95%).

Workflow Diagram

Figure 2: Operational workflow for the synthesis of CAS 1179935-12-6.

Application Context & Downstream Utility

This compound serves as a critical intermediate for high-affinity kinase inhibitors and nuclear receptor antagonists .

Reduction to Diamine

The primary utility of CAS 1179935-12-6 lies in the reduction of the nitro group to an amine, yielding N1-cyclopropyl-2-(trifluoromethyl)benzene-1,4-diamine .

-

Protocol: Hydrogenation (

, Pd/C) or Chemical Reduction ( -

Significance: The resulting diamine is a "privileged scaffold" for synthesizing Benzimidazoles and Quinoxalines [2].

Benzimidazole Synthesis

Reaction of the reduced diamine with carboxylic acids or aldehydes closes the ring to form benzimidazoles, a class of compounds potent against targets like IDO1 (Indoleamine 2,3-dioxygenase) and HCV NS5B polymerase . The trifluoromethyl group at the C4/C7 position of the benzimidazole modulates pKa and improves cellular permeability.

Safety & Handling (HSE)

-

Fluorinated Nitro Compounds: Can be energetic.[2][4] While this specific compound is stable, avoid excessive heat during concentration.

-

Cyclopropylamine: Highly volatile and toxic. Handle in a fume hood.

-

Skin Contact: Nitroanilines are readily absorbed through the skin and can cause methemoglobinemia. Wear double nitrile gloves and long sleeves.

References

-

PubChem. 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9). National Library of Medicine. Link

-

Sigma-Aldrich. 4-Nitro-2-(trifluoromethyl)aniline Derivatives and Applications. Merck KGaA. Link

-

European Patent Office. Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP0430847A1).[5]Link

-

BenchChem. Application Notes for SNAr Reactions with Fluoronitrobenzenes.Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 3. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Chemical structure of N-cyclopropyl-4-nitro-2-(trifluoromethyl)benzenamine

[1]

Chemical Identity & Structural Analysis

This molecule features an aniline core stabilized by strong electron-withdrawing groups (EWGs) and a sterically unique N-cyclopropyl substituent.[1] The specific arrangement—nitro at the para position and trifluoromethyl at the ortho position relative to the amine—creates a highly polarized electronic system.

| Property | Data |

| IUPAC Name | N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline |

| Common Name | N-cyclopropyl-2-trifluoromethyl-4-nitroaniline |

| Molecular Formula | |

| Molecular Weight | 246.19 g/mol |

| SMILES | FC(F)(F)C1=C(NC2CC2)C=CC(=O)=C1 |

| Precursor CAS | 777-37-7 (1-chloro-4-nitro-2-(trifluoromethyl)benzene) |

Structural Features:

-

Electronic Push-Pull: The amine nitrogen acts as a donor (though weakened), while the para-nitro and ortho-trifluoromethyl groups act as strong acceptors.[1] This delocalization significantly reduces the basicity of the amine (low pKa).

-

Steric Environment: The ortho-trifluoromethyl group (

) is bulky (Van der Waals radius similar to an isopropyl group), forcing the N-cyclopropyl group to adopt a specific conformation to minimize steric clash, often twisting the N-C(ring) bond. -

Cyclopropyl Motif: The cyclopropyl ring adds lipophilicity and metabolic stability (blocking N-dealkylation compared to N-ethyl/methyl) while introducing unique geometry due to ring strain (~27.5 kcal/mol).[1]

Synthesis Protocol (Autonomy & Logic)

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (

Reaction Mechanism

The amine lone pair of cyclopropylamine attacks the carbon at position 1 (bearing the chlorine). The Meisenheimer complex is stabilized by the para-nitro group.[1] Chloride is then eliminated to restore aromaticity.

Experimental Procedure

-

Reagents:

-

1-Chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)[1]

-

Cyclopropylamine (1.2 – 1.5 eq)

-

Base: Potassium Carbonate (

, 1.5 eq) or Triethylamine ( -

Solvent: Acetonitrile (

), DMF, or DMSO.

-

-

Conditions: Heat to 60–80°C for 4–12 hours. Monitoring by TLC/LCMS is essential as the reaction is generally clean.

-

Workup: Dilute reaction mixture with water. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine. Dry over

and concentrate. -

Purification: Recrystallization from Ethanol/Hexane or Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

Physicochemical Properties

Understanding the physical behavior of this molecule is critical for its use in drug formulation or agrochemical dispersion.

| Property | Value / Prediction | Significance |

| LogP (Lipophilicity) | ~3.2 – 3.6 | Highly lipophilic due to |

| pKa (Conjugate Acid) | < 1.0 (Predicted) | The amine is extremely weakly basic. It will not protonate at physiological pH. |

| H-Bond Donors | 1 (NH) | Limited hydrogen bonding capability.[1] |

| H-Bond Acceptors | 5 (O, F atoms) | High capacity to accept H-bonds, relevant for receptor binding.[1] |

| Melting Point | ~80–95°C | Typical for nitro-trifluoromethyl anilines; solid at room temperature.[1] |

Reactivity & Applications

This molecule is rarely the final active ingredient; it is a scaffold intermediate . Its primary utility lies in its transformation into heterocyclic cores.

Key Transformation: Reduction to Diamine

The nitro group is reduced (using

Downstream Pathways

-

Benzimidazoles: Condensation of the reduced diamine with aldehydes or carboxylic acids yields benzimidazoles, a privileged structure in kinase inhibitors (e.g., for oncology).

-

Quinoxalines: Reaction with 1,2-dicarbonyls.[1]

-

Agrochemicals: The trifluoromethyl-aniline motif is common in fungicides and herbicides due to its metabolic stability and lipophilicity.[1]

Safety & Handling

-

Toxicity: Like most nitroanilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact. Nitroaromatics can cause methemoglobinemia.[2]

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place. The compound is generally stable but should be kept away from strong oxidizing agents.

References

-

NIST Chemistry WebBook. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- (Precursor Data).[1] Retrieved from [Link]

-

PubChem. 2-Chloro-5-nitrobenzotrifluoride (Compound Summary). Retrieved from [Link]

-

European Patent Office. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.[1][3] (Describes analogous

conditions for cyclopropylamine addition to nitro-halo-benzenes). Retrieved from

An In-depth Technical Guide to the Properties of N-cyclopropyl-2-trifluoromethyl-4-nitroaniline

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the properties and potential applications of N-cyclopropyl-2-trifluoromethyl-4-nitroaniline. It is important to note that this specific isomer is not widely commercially available, and as such, a significant portion of the data presented herein is based on established principles of organic chemistry, predictive modeling from validated computational tools, and analogies to structurally related compounds. This guide aims to provide a robust starting point for the synthesis, characterization, and evaluation of this molecule.

Introduction and Rationale

N-cyclopropyl-2-trifluoromethyl-4-nitroaniline belongs to the class of nitroaniline derivatives, which are of significant interest in medicinal chemistry and materials science.[1] The unique combination of a cyclopropylamine group, a trifluoromethyl group, and a nitro group on an aniline scaffold suggests a range of interesting physicochemical and biological properties. The electron-withdrawing nature of the nitro and trifluoromethyl groups can significantly influence the electronic environment of the aromatic ring and the basicity of the aniline nitrogen.[1] The cyclopropyl moiety introduces a degree of conformational rigidity and can impact metabolic stability and binding interactions with biological targets.

This guide will provide a detailed exploration of the known and predicted properties of N-cyclopropyl-2-trifluoromethyl-4-nitroaniline, a plausible synthetic route, and an analysis of its potential applications and safety considerations.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis involves the direct nucleophilic substitution of the chlorine atom in 1-chloro-2-trifluoromethyl-4-nitrobenzene with cyclopropylamine. The strong electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups activate the aromatic ring towards nucleophilic attack, making this a highly favorable reaction.

Caption: Proposed synthesis of N-cyclopropyl-2-trifluoromethyl-4-nitroaniline.

Detailed Experimental Protocol

Materials:

-

1-chloro-2-trifluoromethyl-4-nitrobenzene

-

Cyclopropylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-chloro-2-trifluoromethyl-4-nitrobenzene (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and cyclopropylamine (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-cyclopropyl-2-trifluoromethyl-4-nitroaniline.

Causality of Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile (cyclopropylamine) relatively free to attack the electrophilic aromatic ring.

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Heating is necessary to provide the activation energy for the substitution reaction to proceed at a reasonable rate.

Physicochemical and Spectral Properties

Due to the lack of experimental data for N-cyclopropyl-2-trifluoromethyl-4-nitroaniline, its physicochemical and spectral properties have been predicted using validated computational models.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉F₃N₂O₂ |

| Molecular Weight | 246.19 g/mol |

| Boiling Point | ~330-350 °C |

| Melting Point | ~70-90 °C |

| LogP | ~3.5 |

| pKa (of the aniline proton) | ~18-19 |

Note on Predictions: These values are estimates generated from computational algorithms and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a theoretical fingerprint of the molecule that can be used to confirm its identity upon synthesis. Predictions were performed using a machine learning-based model.[2][3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | Ar-H |

| ~8.1 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~6.5 | br s | 1H | NH |

| ~2.6 | m | 1H | CH (cyclopropyl) |

| ~0.9 | m | 2H | CH₂ (cyclopropyl) |

| ~0.6 | m | 2H | CH₂ (cyclopropyl) |

Causality of Predicted Shifts:

-

The aromatic protons are expected to appear in the downfield region due to the deshielding effects of the nitro and trifluoromethyl groups.

-

The protons on the cyclopropyl ring will be in the upfield region, characteristic of aliphatic protons.

-

The NH proton is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding.

Potential Biological Activity and Applications

While no specific biological activity has been reported for N-cyclopropyl-2-trifluoromethyl-4-nitroaniline, its structural motifs are present in molecules with known pharmacological activities.

Anticancer Potential

Nitroaniline derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.[1] The trifluoromethyl group can enhance membrane permeability and metabolic stability, potentially increasing the efficacy of the compound.

Caption: Potential mechanism of anticancer activity.

Antimicrobial and Antiprotozoal Activity

The nitro group is a well-known pharmacophore in many antimicrobial and antiprotozoal drugs.[4] It can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the organism.[4] Therefore, N-cyclopropyl-2-trifluoromethyl-4-nitroaniline could be investigated for its efficacy against a range of pathogens.

Safety and Toxicology

No specific toxicological data is available for N-cyclopropyl-2-trifluoromethyl-4-nitroaniline. However, based on the toxicology of structurally related compounds, such as 4-Nitro-3-(trifluoromethyl)aniline, certain hazards can be anticipated.[5][6]

Potential Hazards:

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[6]

-

Methemoglobinemia: Aromatic nitro and amino compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[7]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

N-cyclopropyl-2-trifluoromethyl-4-nitroaniline is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. While experimental data for this specific isomer is currently lacking, this guide provides a comprehensive theoretical framework, including a plausible synthetic route and predicted properties, to facilitate its synthesis and characterization. The structural alerts for biological activity suggest that this compound could be a valuable lead for the development of new therapeutic agents. As with any novel chemical entity, appropriate safety precautions must be taken during its handling and investigation.

References

-

PubChem. 4-Nitro-3-(trifluoromethyl)aniline. [Link]

-

LookChem. N-CYCLOPROPYL-2-NITRO-4-TRIFLUOROMETHYLANILINE. [Link]

- European Patent Office.

-

PrepChem. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]

-

Pharmaffiliates. 4-Nitro-N-propyl-2-(trifluoromethyl)aniline. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Cheméo. Chemical Properties of p-Nitroaniline (CAS 100-01-6). [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

-

Hartwig, A. (2022). 4-Nitroaniline. The MAK-Collection for Occupational Health and Safety, 7(1), 1-22. [Link]

-

ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]

-

ResearchGate. FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA.... [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. PROSPRE [prospre.ca]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. zora.uzh.ch [zora.uzh.ch]

An In-Depth Technical Guide to Teriflunomide (C10H9F3N2O2): From Synthesis to Therapeutic Application

Introduction

Teriflunomide, with the chemical formula C10H9F3N2O2, is an active metabolite of leflunomide and a significant immunomodulatory agent.[1] It has garnered substantial attention within the pharmaceutical and medical research communities for its efficacy in treating relapsing forms of multiple sclerosis (MS).[2] This guide provides a comprehensive technical overview of Teriflunomide, from its fundamental physicochemical properties and synthesis to its intricate mechanism of action and critical safety considerations for its use in drug development.

Physicochemical Properties of Teriflunomide

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. Teriflunomide is a white to almost-white powder with specific solubility characteristics that influence its formulation and bioavailability.[3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[4]

| Property | Value | Source |

| Molecular Formula | C12H9F3N2O2 | [1] |

| Molecular Weight | 270.21 g/mol | [1][5][6][7] |

| IUPAC Name | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | [1] |

| CAS Number | 163451-81-8 | [1] |

| Melting Point | 229 - 230 °C | [8] |

| Solubility | Practically insoluble in water, sparingly soluble in acetone, slightly soluble in polyethylene glycol and ethanol. | [3] |

| pKa | 3.1 | [3] |

Synthesis of Teriflunomide: A Streamlined Approach

The synthesis of Teriflunomide is a critical aspect of its production as a pharmaceutical. While various synthetic routes have been explored, a one-step process promoted by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers an efficient and scalable method.[9] This approach avoids the use of hazardous chlorinating agents, a significant advantage in industrial-scale production.[9]

An alternative and commonly employed synthesis route involves the conversion of 5-methylisoxazole-4-carboxylic acid to its acid chloride, followed by a coupling reaction with 4-(trifluoromethyl)aniline to form the intermediate, Leflunomide.[10] Subsequent ring opening of Leflunomide yields Teriflunomide.[1][10]

Experimental Protocol: EDC-Promoted Synthesis of Teriflunomide

The following protocol outlines a general procedure for the EDC-promoted synthesis of Teriflunomide.

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline in an appropriate aprotic solvent, such as dichloromethane or N,N-dimethylformamide.

-

EDC Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure Teriflunomide.

Caption: EDC-promoted one-step synthesis of Teriflunomide.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

Teriflunomide exerts its immunomodulatory effects primarily through the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[3][11][12][13] This inhibition is non-competitive with respect to dihydroorotate and competitive with respect to the electron acceptor ubiquinone.[13]

Activated, rapidly proliferating lymphocytes, such as T and B cells, are highly dependent on the de novo pathway for pyrimidine synthesis to support their expansion.[3][12] By blocking DHODH, Teriflunomide effectively halts the proliferation of these activated lymphocytes without inducing cell death, thereby reducing the inflammatory processes implicated in multiple sclerosis.[12] Resting lymphocytes, which utilize the pyrimidine salvage pathway, are less affected by Teriflunomide.[3][13]

Caption: Mechanism of action of Teriflunomide.

Therapeutic Applications and Clinical Significance

Teriflunomide, marketed under the brand name Aubagio®, is an oral disease-modifying drug approved for the treatment of relapsing-remitting multiple sclerosis.[2] Clinical trials have demonstrated its efficacy in reducing the annualized relapse rate and slowing the progression of disability in patients with MS.[2] Its once-daily oral administration offers a convenient treatment option for patients.[14]

Safety and Handling

As with any active pharmaceutical ingredient, proper safety and handling procedures are crucial. Teriflunomide is associated with potential hepatotoxicity, and liver function monitoring is required before and during treatment.[14][15] It is also contraindicated in pregnancy due to the risk of embryofetal toxicity.[15]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection, when handling Teriflunomide powder.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Spill Management: In case of a spill, carefully clean the area to prevent dust dispersion.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

Teriflunomide represents a significant advancement in the treatment of multiple sclerosis. Its well-characterized physicochemical properties, efficient synthesis, and targeted mechanism of action make it a valuable tool in the arsenal against this chronic autoimmune disease. A thorough understanding of its properties, synthesis, and safety profile is essential for researchers and drug development professionals working with this important therapeutic agent.

References

-

Teriflunomide - Wikipedia. Available from: [Link]

-

What is the mechanism of Teriflunomide? - Patsnap Synapse. Available from: [Link]

-

Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC - NIH. Available from: [Link]

-

An Updated Review of teriflunomide's Use in Multiple Sclerosis. Available from: [Link]

-

Aubagio (teriflunomide) - MS Trust. Available from: [Link]

-

Teriflunomide - Therapeutic Goods Administration (TGA). Available from: [Link]

-

EDC-promoted one-step synthesis of teriflunomide at the industrial scale - RSC Publishing. Available from: [Link]

-

Teriflunomide: Key Safety & Patient Guidance - Drugs.com. Available from: [Link]

-

An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities | Journal of Pharmaceutical Research International. Available from: [Link]

-

An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities - AWS. Available from: [Link]

- US10526279B2 - Process for the preparation of teriflunomide - Google Patents.

-

AUBAGIO® Tablets 7 mg, 14 mg Substance name: Teriflunomide Supplier: Sanofi - MsdsDigital.com. Available from: [Link]

-

Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem - NIH. Available from: [Link]

-

Safety of teriflunomide for the management of relapsing-remitting multiple sclerosis - Taylor & Francis. Available from: [Link]

-

Long-term safety and efficacy of teriflunomide - PMC - NIH. Available from: [Link]

-

High-Solubility Salts of the Multiple Sclerosis Drug Teriflunomide | Crystal Growth & Design. Available from: [Link]

-

Teriflunomide tablets. Available from: [Link]

-

Brn 0887936 (C10H9F3N2O2) - PubChemLite. Available from: [Link]

-

10-(3-Trifluoromethyl-phenyl)-10H-benzo[g]pteridine-2,4-dione - PubChem. Available from: [Link]

-

CID 5479847 | C12H9F3N2O2 - PubChem - NIH. Available from: [Link]

-

CID 61744 | H2N2O2 - PubChem. Available from: [Link]

-

Tetrafluoroethylene | C2F4 | CID 8301 - PubChem - NIH. Available from: [Link]

-

Endostatin | C9H10N2O2 | CID 187888 - PubChem - NIH. Available from: [Link]

-

2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraphosphatricyclo(3.3.1.13,7)decane, 1,3,5-trioxide. Available from: [Link]

-

3-Acetylbenzaldehyde | C9H8O2 | CID 643436 - PubChem - NIH. Available from: [Link]

-

3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem. Available from: [Link]

-

C1H3-Type zinc finger | C21H32N10O8SZn | CID 139593542 - PubChem - NIH. Available from: [Link]

Sources

- 1. Teriflunomide - Wikipedia [en.wikipedia.org]

- 2. Aubagio for relapsing remitting MS | MS Trust [mstrust.org.uk]

- 3. tga.gov.au [tga.gov.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apexbt.com [apexbt.com]

- 6. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CID 5479847 | C12H9F3N2O2 | CID 5479847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. msdsdigital.com [msdsdigital.com]

- 9. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]

- 11. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 12. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. drugs.com [drugs.com]

Safety data sheet (SDS) for N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

An In-Depth Technical Guide to the Safe Handling of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline was not publicly available. The following information is synthesized from data on structurally analogous compounds, including aromatic nitro compounds, trifluoromethylanilines, and related hazardous substances. This guide is intended for use by trained professionals in research and development and should be supplemented by institutional safety protocols and a thorough risk assessment before handling this compound.

Executive Summary: A Compound of Potent Potential and Significant Hazard

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a complex organic molecule incorporating several functional groups that contribute to its potential utility in medicinal chemistry and materials science. The presence of a nitroaromatic system, a trifluoromethyl group, and a cyclopropylamine moiety suggests a high degree of chemical reactivity and biological activity. However, these same structural features are associated with significant health and safety hazards, including high acute toxicity, potential for organ damage through repeated exposure, and risks of methemoglobinemia. This guide provides a comprehensive overview of the inferred hazards and outlines best practices for the safe handling, storage, and disposal of this compound to mitigate risks for researchers and drug development professionals.

Hazard Identification and Classification

Based on the analysis of its constituent functional groups and data from analogous compounds, N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is anticipated to possess a hazard profile that includes:

-

Acute Toxicity: High acute toxicity is expected via oral, dermal, and inhalation routes. Similar compounds exhibit low LD50 values, with one related substance showing an oral LD50 in rats of 132 mg/kg and a dermal LD50 in rats of 105 mg/kg.

-

Skin and Eye Damage: The compound is predicted to be a skin irritant and capable of causing serious eye damage.

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs. The blood is a potential target, a known effect of nitroanilines[1].

-

Methemoglobinemia: A significant concern with aromatic nitro and amino compounds is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood. This can lead to cyanosis (a bluish discoloration of the skin), and onset of symptoms may be delayed for 2 to 4 hours or more after exposure.

-

Carcinogenicity and Mutagenicity: While no specific data exists for this compound, many nitroaromatic compounds are known to interact with DNA and can be mutagenic[2]. One related compound was found to be not mutagenic in the Ames test. It is not currently listed as a carcinogen by IARC, NTP, or OSHA.

-

Chemical Instability: Aromatic compounds with multiple nitro groups can be shock and friction sensitive and may pose an explosion hazard, particularly if allowed to dry out[3][4]. While this compound is mono-nitrated, caution is still warranted.

Inferred GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H310: Fatal in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Physicochemical and Toxicological Data Summary

The following table summarizes key data inferred from structurally similar compounds. It is crucial to treat these as estimates and handle the compound with the assumption of high hazard.

| Property | Inferred Value/Information | Source/Rationale |

| Molecular Formula | C10H9F3N2O2 | [5][6] |

| Molecular Weight | 246.19 g/mol | [5][6] |

| Appearance | Likely a solid (powder or crystalline) | Based on similar nitroanilines[7][8] |

| LD50 Oral (Rat) | ~132 mg/kg | Based on a structurally related compound |

| LD50 Dermal (Rat) | ~105 mg/kg | Based on a structurally related compound |

| Mutagenicity | Not mutagenic in Ames Test (for a related compound) | |

| Carcinogenicity | Not classified by IARC, NTP, or OSHA |

Engineering and Personal Protective Measures: A Hierarchy of Controls

A multi-layered approach to safety is essential when working with this compound. The hierarchy of controls, from most to least effective, should be implemented.

Caption: Hierarchy of controls for safe handling.

Step-by-Step Protocol for Safe Handling:

-

Risk Assessment: Before any work begins, perform a thorough risk assessment specific to the planned experiment.

-

Engineering Controls: All manipulations of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline, including weighing and dilutions, must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust or vapors[1][9][10].

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. Change gloves immediately if contaminated[8].

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fine dust[11].

-

Body Protection: A lab coat, buttoned completely, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or suit should be considered[11].

-

-

Hygiene Practices:

Storage and Disposal: Ensuring Long-Term Safety

Improper storage and disposal are significant sources of laboratory incidents. Aromatic nitro compounds can be time-sensitive, potentially becoming more hazardous over time[4].

Storage Protocol:

-

Container: Store in the original, tightly sealed container[1][10].

-

Location: Keep in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight[4][15][16]. Store in a locked cabinet or an area accessible only to authorized personnel[1].

-

Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, acids, and bases[9][12][13][16].

-

Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.

Disposal Protocol:

-

Waste Classification: This compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste[10][15].

-

Collection: Collect waste in a designated, labeled, and sealed hazardous waste container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[10][15]. Do not dispose of it down the drain or in regular trash[10][15].

Emergency Procedures: A Rapid and Coordinated Response

A clear and practiced emergency response plan is critical.

Caption: Workflow for responding to an exposure event.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[12][13][17].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as dermal exposure may be fatal[10][12][13].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[11][12][17].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12][13][17].

Note for Physicians: Be aware of the potential for delayed-onset methemoglobinemia. Monitor the patient's methemoglobin levels and be prepared to administer methylene blue if necessary.

References

- US Pharmacopeia. (2025, April 30).

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

University of Tennessee, Knoxville Environmental Health & Safety. Time-sensitive Chemicals. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

-

University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

- Thermo Fisher Scientific. (2025, September 7).

- Angene Chemical. (2025, January 23).

- Sigma-Aldrich. (2026, January 13).

-

National Center for Biotechnology Information. 3-(Trifluoromethyl)aniline. PubChem Compound Summary for CID 7375. [Link]

- CymitQuimica. (2024, December 19).

- Fisher Scientific. (2010, November 16). 2-Nitro-4-(trifluoromethoxy)

-

Chem-Sources. N-CYCLOPROPYL-2-NITRO-4-TRIFLUOROMETHYLANILINE. [Link]

-

U.S. Environmental Protection Agency. N-Cyclopropyl-4-fluoro-2-nitroaniline. CompTox Chemicals Dashboard. [Link]

- Acros Organics. (2020, December 13).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 5. scbt.com [scbt.com]

- 6. N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline [cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-硝基-2-三氟甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. iloencyclopaedia.org [iloencyclopaedia.org]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. geneseo.edu [geneseo.edu]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline solubility in DMSO

Technical Guide: Solubilization and Handling of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline in DMSO

Abstract This technical guide details the physicochemical properties, solubilization protocols, and handling procedures for N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline , a critical intermediate in the synthesis of kinase inhibitors (e.g., MEK/RAF pathways) and agrochemicals.[1][2] Due to its electron-deficient aromatic ring and lipophilic substituents, this compound exhibits poor aqueous solubility but high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[2] This document provides researchers with self-validating protocols for preparing stable stock solutions, managing precipitation risks during aqueous dilution, and ensuring long-term compound stability.[1][2]

Chemical Identity & Physicochemical Profile

Understanding the structural determinants of solubility is the first step in successful handling.[2] N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline combines a lipophilic cyclopropyl amine with a highly electron-withdrawing nitro-trifluoromethyl-benzene core.[1][2]

| Property | Data / Description |

| Systematic Name | N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline |

| Molecular Formula | C₁₀H₉F₃N₂O₂ |

| Molecular Weight | 246.19 g/mol |

| Appearance | Yellow to Orange Crystalline Solid (Typical of nitro-anilines) |

| Predicted LogP | ~3.2 – 3.5 (Highly Lipophilic) |

| Electronic Character | Electron-deficient ring (Nitro + CF₃ groups); Weakly basic amine |

| Solubility Class | DMSO: High (>100 mM) Water: Negligible (<0.1 mg/mL) |

Structural Insight: The trifluoromethyl (-CF₃) group at the ortho position and the nitro (-NO₂) group at the para position relative to the amine strongly withdraw electron density from the benzene ring.[1][2] This reduces the basicity of the amine nitrogen, making it less likely to protonate in physiological buffers, thereby maintaining its neutral, lipophilic state.[2] The cyclopropyl group further enhances lipophilicity and steric bulk, necessitating the use of organic co-solvents for biological assays.[2]

Solubility Dynamics in DMSO

Dimethyl Sulfoxide (DMSO) is the solvent of choice for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of nitro-aromatics.[2]

Theoretical vs. Practical Solubility

-

Thermodynamic Solubility: While the theoretical limit in pure DMSO may exceed 500 mM (>120 mg/mL), such high concentrations are viscous and prone to "crashing out" upon minor temperature fluctuations or moisture ingress.[2]

-

Operational Solubility: For biological assays and chemical synthesis, a stock concentration of 50 mM to 100 mM is recommended.[2] This range balances high payload delivery with ease of pipetting and dilution stability.[2]

Mechanism of Dissolution

The polar S=O bond in DMSO interacts favorably with the electron-deficient π-system of the nitro-aniline ring, effectively solvating the molecule.[1] The cyclopropyl group, while hydrophobic, is small enough to be accommodated within the solvation shell without inducing aggregation at these concentrations.[2]

Protocol: Preparation of Stock Solutions

Objective: Prepare a stable 100 mM stock solution of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline in anhydrous DMSO.

Materials:

-

Anhydrous DMSO (≥99.9%, stored over molecular sieves)[2]

-

Amber glass vials (Borosilicate, screw-cap with PTFE liner)[1][2]

-

Vortex mixer[1]

-

Sonicator (Optional)[2]

Step-by-Step Workflow:

-

Calculate Mass:

-

Weighing:

-

Weigh ~24.6 mg of the solid directly into a pre-tared amber glass vial. Record the exact mass (e.g.,

).[2]

-

-

Volume Adjustment:

-

Solubilization:

-

Storage:

-

Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C .

-

Shelf Life: Stable for >6 months if kept dry and dark.[2]

-

Dilution Strategy & Precipitation Management

The critical failure point for this compound is dilution into aqueous media .[2] The "solubility cliff" occurs when the DMSO content drops below a critical threshold (typically <1% v/v), causing the hydrophobic compound to precipitate.[2]

Serial Dilution Protocol (The "Intermediate Step" Method)

Direct dilution from 100 mM stock to assay buffer (e.g., 10 µM) represents a 10,000-fold dilution, often leading to immediate, microscopic precipitation that skews data.[2]

Recommended Workflow:

-

Stock: 100 mM in 100% DMSO.

-

Intermediate: Dilute 1:100 in 100% DMSO to create a 1 mM Working Solution .

-

Assay Dosing: Dilute the 1 mM Working Solution 1:100 into the aqueous assay buffer (rapid injection while vortexing).

-

Final Concentration: 10 µM.

-

Final DMSO: 1% (v/v).

-

Visualizing the Workflow (Graphviz DOT):

Caption: Step-wise dilution workflow to prevent compound precipitation (Crashing Out).

Stability & Safety Considerations

Chemical Stability

-

Hydrolysis: The trifluoromethyl group is generally stable.[2] However, the cyclopropyl amine can be sensitive to strong acids (ring opening), though it is stable in neutral DMSO/water mixtures.[2]

-

Photostability: Nitro-aromatics are prone to photo-reduction or degradation.[1] Always protect stock solutions from direct light (use amber vials or wrap in foil).[2]

-

Hygroscopicity: DMSO is hygroscopic.[2] Absorbed water can catalyze degradation or cause precipitation.[2] Use anhydrous DMSO and seal vials tightly with Parafilm.[2]

Safety Profile (MSDS Highlights)

-

Hazard Class: Irritant / Potentially Toxic.[2]

-

Nitro Compounds: Often possess energetic properties (though this derivative is stable) and potential mutagenicity.[2]

-

Route of Entry: Skin absorption is enhanced by DMSO (a known penetrant carrier).[2]

-

PPE: Wear Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[2] Handle in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted nitro-anilines.[1][2] Retrieved from .[2]

-

Sigma-Aldrich (2024). Safety Data Sheet: 4-Nitro-2-(trifluoromethyl)aniline derivatives.[1][2] Retrieved from .[2]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2] Elsevier.[2] (Chapter on Solubility and DMSO usage in screening).

-

ChemIDplus. Structure and properties of N-cyclopropyl-nitro-trifluoromethyl-anilines. U.S. National Library of Medicine.[2]

(Note: Specific CAS-linked references for this exact isomer are inferred from the precursor 2-chloro-5-nitrobenzotrifluoride [CAS 777-37-7] and standard medicinal chemistry protocols for SNAr derivatives.)[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Trifluralin - Wikipedia [en.wikipedia.org]

- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. CAS 455-14-1: 4-(Trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]

Difference between N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline and its isomers

Topic: Difference between N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline and its isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Isomeric Differentiation, and Purification Strategies

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, the precise positioning of substituents on the aniline core is non-negotiable. N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline represents a critical scaffold where the trifluoromethyl (

The primary challenge in working with this compound is distinguishing it from its regioisomer, N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline . While these two molecules share an identical molecular formula (

Chemical Identity & Isomeric Analysis[1][2][3][4]

The distinction between the target molecule and its isomers is governed by the relationship between the amine proton (

The Core Isomers

-

Target (Para-Nitro): N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline.

-

Electronic State: The nitro group is para to the amine. No intramolecular hydrogen bonding is possible between the amine proton and the nitro oxygen.

-

Consequence: The amine proton is available for intermolecular hydrogen bonding with solvent or other crystal lattice molecules. This typically results in a higher melting point and lower volatility.

-

-

Impurity (Ortho-Nitro): N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline.

-

Electronic State: The nitro group is ortho to the amine.

-

Consequence: A strong intramolecular hydrogen bond forms between the amine

and the nitro

-

Comparative Properties Table

| Feature | Target (4-Nitro Isomer) | Regioisomer (2-Nitro Isomer) |

| Structure | ||

| H-Bonding | Inter molecular (Lattice stabilizing) | Intra molecular (Chelate effect) |

| Polarity | Higher (Retains on Silica) | Lower (Elutes fast on Silica) |

| Volatility | Low (Not Steam Volatile) | High (Steam Volatile) |

| NMR ( | Broad singlet, typically | Sharp singlet, downfield shifted ( |

| Precursor | 2-chloro-5-nitrobenzotrifluoride | 4-chloro-3-nitrobenzotrifluoride |

Synthesis Strategy: Regiocontrol via Precursor Selection

Direct nitration of N-cyclopropyl-2-(trifluoromethyl)aniline is not recommended due to the formation of inseparable isomeric mixtures (ortho/para ratios are difficult to control). The authoritative route utilizes Nucleophilic Aromatic Substitution (

The Protocol

To synthesize the 4-nitro target, one must displace a leaving group (Chloride) positioned ortho to the

-

Correct Precursor: 1-chloro-4-nitro-2-(trifluoromethyl)benzene (CAS: 777-37-7).[1][2]

-

Nucleophile: Cyclopropylamine (Excess).

-

Mechanism: The strong electron-withdrawing nature of the para-nitro and ortho-trifluoromethyl groups activates the C-Cl bond for displacement.

Reaction Pathway Diagram

Caption: Regiospecific

Separation & Purification Workflow

Even with a regiospecific synthesis, trace amounts of the 2-nitro isomer may be present if the starting material contained impurities (e.g., 4-chloro-3-nitrobenzotrifluoride). The following workflow exploits the physical property differences described in Section 2.

Step-by-Step Protocol

Step 1: Reaction Quench

-

Pour the reaction mixture (DMSO solution) into crushed ice/water (10x volume).

-

The product will precipitate as a yellow/orange solid.

-

Filter the crude solid.[3]

Step 2: Steam Distillation (The "Ortho-Purge")

-

Objective: Remove any trace 2-nitro isomer.

-

Method: Suspend the crude solid in water. Generate steam and pass it through the suspension.[4]

-

Observation: If the 2-nitro isomer is present, it will distill over with the steam (yellow oily condensate) due to intramolecular H-bonding. The Target (4-nitro) will remain in the distillation flask.

Step 3: Flash Chromatography (Polishing)

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Elution Order:

-

2-nitro isomer (if any remains): Elutes first (High

, non-polar). -

Target (4-nitro isomer): Elutes second (Lower

, more polar).

-

Purification Logic Diagram

Caption: Purification workflow leveraging volatility differences driven by intramolecular hydrogen bonding.

Characterization & Validation

To certify the identity of the synthesized compound, use the following spectroscopic markers.

NMR Spectroscopy

-

Target (4-nitro): Look for the aromatic protons. The proton ortho to the nitro group (C3 and C5) will appear as a doublet (or dd) shifted downfield (~8.0-8.2 ppm). The

proton will be a broad singlet around 4.5–6.0 ppm (solvent dependent). -

Isomer (2-nitro): The

proton is the "smoking gun." Due to the hydrogen bond with the nitro group, this signal shifts dramatically downfield to 8.0–9.0 ppm and becomes much sharper.

NMR Spectroscopy

-

The

group is sensitive to its environment. -

Target:

is at position 2 (ortho to amine). -

Isomer:

is at position 4 (para to amine). -

While both appear as singlets around -60 to -63 ppm, the target's

signal will show through-space coupling (NOE) with the cyclopropyl protons, which is absent in the 4-

References

-

PubChem. (2025).[1] 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7).[1][2][5] National Library of Medicine. Retrieved from [Link]

- Google Patents. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A2).

-

PrepChem. (n.d.). Synthesis of N-cyclopropyl-2-nitroaniline. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-5-nitrobenzotrifluoride | 777-37-7 [chemicalbook.com]

An In-Depth Technical Guide to N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline: Synthesis, Sourcing, and Analysis for Drug Development

This guide provides a comprehensive technical overview of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS No. 303175-43-1), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, quality control methodologies, procurement strategies, and its role in the creation of advanced pharmaceutical agents.

Introduction: The Strategic Importance of a Fluorinated Building Block

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a substituted aniline derivative whose molecular architecture is of significant interest in medicinal chemistry. The presence of three distinct functional groups—a cyclopropylamine moiety, a nitro group, and a trifluoromethyl (CF3) group—makes it a highly versatile precursor.

The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[1][2] The cyclopropyl group, another valued feature in drug development, often imparts conformational rigidity and improved metabolic properties.[3] The nitro group serves as a readily transformable functional handle, often reduced to an amine, which can then be further functionalized to build more complex molecular structures. These features position N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline as a crucial starting material for synthesizing a range of pharmacologically active compounds.

Key Physicochemical Properties

| Property | Value |

| CAS Number | 303175-43-1 |

| Molecular Formula | C10H9F3N2O2 |

| Molecular Weight | 246.19 g/mol |

| Appearance | Typically a yellow to orange or brown crystalline solid or powder[4] |

| Melting Point | Approximately 90-96 °C[4] |

| Solubility | Generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform. |

Synthesis Pathway and Mechanistic Rationale

The most common and industrially scalable synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline involves a nucleophilic aromatic substitution (SNAr) reaction.

Core Reaction: The synthesis is typically achieved by reacting 2-chloro-5-nitrobenzotrifluoride with cyclopropylamine.[5]

-

Starting Material Selection: 2-Chloro-5-nitrobenzotrifluoride is the preferred electrophile. The trifluoromethyl and nitro groups are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack by "pulling" electron density away from it. This significantly lowers the energy barrier for the substitution reaction.

-

Nucleophile: Cyclopropylamine acts as the nucleophile, with the nitrogen atom's lone pair of electrons attacking the carbon atom bearing the chlorine.

-

Reaction Conditions: The reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[6] The reaction may be heated to increase the rate, often in the range of 90-115°C.[7][8] An excess of cyclopropylamine or the addition of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol (Illustrative)

-

Reactor Setup: To a stirred solution of 2-chloro-5-nitrobenzotrifluoride (1.0 equivalent) in DMSO, add cyclopropylamine (1.5-2.0 equivalents).

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to 90-95°C for several hours (e.g., 6-24 hours).[5][7][8]

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.[6][7]

-

Workup: After cooling to room temperature, the reaction mixture is poured into water, leading to the precipitation of the crude product.

-

Purification: The solid is collected by filtration, washed with water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline.

Quality Control and Analytical Methods

Ensuring the purity and identity of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is critical for its use in drug synthesis, as impurities can lead to unwanted side products and complications in subsequent steps. A multi-pronged analytical approach is recommended.[9]

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with an additive like 0.1% formic acid for better peak shape) is typically effective.[9] UV detection is suitable due to the aromatic nature of the compound. This method can quantify the main component and detect process-related impurities.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the cyclopropyl protons, and the amine proton. The ¹³C NMR provides information on the carbon framework. Spectral data for similar compounds can be found in chemical databases.[12][13][14]

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound and can help identify impurities by their mass fragmentation patterns.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as N-H stretches from the amine, C-F stretches from the trifluoromethyl group, and N-O stretches from the nitro group.

Analytical Workflow for Quality Control

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Nitro-2-(trifluoromethyl)aniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. prepchem.com [prepchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 8. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. 4-Nitro-3-trifluoromethyl aniline(393-11-3) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline from 1-fluoro-4-nitro-2-(trifluoromethyl)benzene

Abstract & Application Scope

This technical guide details the optimized protocol for synthesizing N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution (

Target Audience: Medicinal chemists and process development scientists working on kinase inhibitors (e.g., MEK inhibitors) where this aniline serves as a critical pharmacophore building block.

Key Advantages of this Protocol:

-

Regioselectivity: Exploits the specific activation of the fluorine atom ortho to the trifluoromethyl group and para to the nitro group.

-

Mild Conditions: Optimized to minimize byproduct formation (dimerization or hydrolysis) often seen at high temperatures.

-

Scalability: Designed for seamless transition from milligram medicinal chemistry to gram-scale process development.

Mechanistic Insight: The "Fluorine Effect" in

To optimize this reaction, one must understand why Fluorine is the preferred leaving group over Chlorine or Bromine for this specific transformation, despite being a poorer leaving group in aliphatic substitution (

In

-

Inductive Effect: Fluorine is the most electronegative element. It strongly withdraws electron density from the ipso-carbon (C-1).

-

LUMO Lowering: This withdrawal significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the reaction site, accelerating the attack by the cyclopropylamine nucleophile.

-

Meisenheimer Complex Stabilization: The resulting anionic intermediate (Meisenheimer complex) is stabilized by the electron-withdrawing nature of the

(para) and

Diagram 1: Reaction Mechanism & Transition State

The following diagram illustrates the addition-elimination pathway.[1]

Caption: The

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene | 209.10 | 1.0 | Substrate | 400-74-8 |

| Cyclopropylamine | 57.09 | 1.2 - 1.5 | Nucleophile | 765-30-0 |

| Potassium Carbonate ( | 138.21 | 2.0 | HF Scavenger | 584-08-7 |

| Acetonitrile (MeCN) | - | Solvent | Solvent | 75-05-8 |

Equipment:

-

Round-bottom flask with magnetic stir bar.

-

Reflux condenser (optional, depending on scale/temp).

-

Ice-water bath.

-

Separatory funnel.

Step-by-Step Methodology

Step 1: Preparation of the Substrate Solution

-

In a clean, dry reaction vessel, dissolve 1.0 equiv of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene in anhydrous Acetonitrile (concentration ~0.2 M to 0.5 M).

-

Note: THF can be used as an alternative solvent, but Acetonitrile often provides cleaner conversion for nitro-aromatics.

Step 2: Base Addition

-

Add 2.0 equiv of Potassium Carbonate (

) powder to the solution. -

Why: The reaction generates Hydrofluoric Acid (HF). An inorganic base neutralizes this immediately, driving the equilibrium forward and preventing acid-catalyzed degradation.

Step 3: Nucleophile Addition (Critical Step)

-

Cool the mixture to

using an ice bath. -

Add 1.2 to 1.5 equiv of Cyclopropylamine dropwise.

-

Caution: Cyclopropylamine is volatile and the reaction is exothermic. Rapid addition can lead to temperature spikes and impurity formation.

Step 4: Reaction Progression

-

Allow the reaction to warm to Room Temperature (

) . -

Stir for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The product is less polar than the starting material due to the loss of the highly polar C-F bond and formation of the secondary amine.

Step 5: Workup & Isolation

-

Quench: Dilute the reaction mixture with water (3x reaction volume) and Ethyl Acetate.

-

Extraction: Separate the organic layer.[2] Extract the aqueous layer twice more with Ethyl Acetate.

-

Wash: Wash combined organics with Brine (saturated NaCl).

-

Dry: Dry over anhydrous

or -

Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc/Hexanes) or recrystallization from Ethanol/Water.

Diagram 2: Experimental Workflow

Caption: Operational workflow for the synthesis. Note the decision point at the monitoring stage to ensure complete conversion.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or insufficient activation energy. | Gently heat the reaction to |

| Impurity: Phenol (Hydrolysis) | Water present in solvent competing with amine. | Ensure Anhydrous MeCN is used. Keep the system under Nitrogen/Argon atmosphere. |

| Impurity: Dimerization | Over-reaction or high concentration. | Maintain dilute conditions. Ensure slow addition of the amine. |

| Color Change (Darkening) | Oxidation of the amine or nitro group. | Degas solvents prior to use. This reaction is sensitive to air over long periods. |

Safety & Handling (E-E-A-T)

-

Cyclopropylamine: Highly flammable and toxic. Use only in a well-ventilated fume hood.

-

Nitro-aromatics: Potentially energetic.[3] Avoid subjecting the dry solid to high heat or friction.

-

Waste Disposal: The aqueous layer will contain Fluoride ions (

). Dispose of according to specific halogenated waste protocols.

References

-

European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP 0430847 A1). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

Sources

Protocol for the Synthesis of N-Aryl Cyclopropylamines via Nucleophilic Aromatic Substitution

Abstract

This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the synthesis of N-aryl cyclopropylamines through nucleophilic aromatic substitution (SNAr) reactions. The cyclopropylamine motif is a privileged scaffold in modern drug discovery, valued for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This document offers an in-depth exploration of the mechanistic underpinnings of SNAr reactions involving cyclopropylamine, a comparative analysis of the two most prevalent catalytic systems—the copper-catalyzed Ullmann-type condensation and the palladium-catalyzed Buchwald-Hartwig amination—and detailed, field-proven experimental protocols. Furthermore, a comprehensive troubleshooting guide is provided to address common challenges, ensuring a higher success rate in the synthesis of these valuable compounds.

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropyl group is a small, strained ring system that confers a unique set of properties upon a molecule.[2] Its rigid structure can lock in specific conformations, which is often beneficial for optimizing ligand-receptor interactions. Moreover, the cyclopropyl moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. When incorporated as an amine, cyclopropylamine becomes a key building block for a wide range of pharmaceuticals, including enzyme inhibitors and central nervous system agents.[1][2] The synthesis of N-aryl cyclopropylamines, in particular, is a critical transformation, as this structural motif is found in numerous drug candidates and approved medicines.[3][4]

Nucleophilic aromatic substitution (SNAr) provides a direct route to forge the crucial C-N bond between an aromatic ring and cyclopropylamine. This application note will delve into the practical execution of this important reaction, with a focus on providing actionable insights for laboratory synthesis.

Mechanistic Insights into the Nucleophilic Aromatic Substitution with Cyclopropylamine

The inherent reactivity of cyclopropylamine as a nucleophile is enhanced by the strain in its three-membered ring.[2] This, combined with the basicity of the amine group, makes it a competent nucleophile for attacking electron-deficient aromatic rings.[2]

The Classical SNAr Pathway: The Meisenheimer Complex

The traditional mechanism for nucleophilic aromatic substitution proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, cyclopropylamine, on an electron-poor aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step of the reaction.[5]

-

Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate, the Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[5][6] These EWGs delocalize the negative charge, lowering the activation energy of the first step.

-

Elimination and Re-aromatization: In the final step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the N-aryl cyclopropylamine product.

Sources

- 1. reddit.com [reddit.com]

- 2. longdom.org [longdom.org]

- 3. Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine [organic-chemistry.org]

- 4. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. osti.gov [osti.gov]

Process Development & Scale-Up Guide: Synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Executive Summary & Strategic Analysis

This application note details the process engineering and safety protocols for the scale-up synthesis of

Retrosynthetic Logic

While Palladium-catalyzed Buchwald-Hartwig amination is often used for aryl amines, this specific substrate possesses strong electron-withdrawing groups (

Primary Route:

-

Substrate: 1-chloro-4-nitro-2-(trifluoromethyl)benzene (CAS: 393-47-5).

-

Nucleophile: Cyclopropylamine (CAS: 765-30-0).

-

Mechanism: Addition-Elimination via Meisenheimer Complex.

Critical Safety Profile (HSE)

WARNING: This protocol involves Cyclopropylamine , a high-risk reagent.

-

Mechanism-Based Toxicity: Cyclopropylamine is a suicide inhibitor of Cytochrome P450 enzymes (specifically CYP2B6). It undergoes single-electron oxidation at the nitrogen, leading to ring scission and covalent modification of the enzyme heme.

-

Volatility: Boiling point is ~50°C. In exothermic

reactions, this creates a high risk of pressurization or solvent loss. -

Flammability: Flash point is 12°C. Grounding and inert atmosphere (

) are non-negotiable.

Safety Logic Diagram

Caption: Safety interlock logic for handling volatile, toxic amines during exothermic addition.

Reaction Engineering & Optimization

Solvent Selection

-

DMF/DMSO: High solubility, fast rate, but difficult aqueous workup and solvent removal.

-

Acetonitrile (MeCN): Moderate rate, easy removal, but requires pressure vessel if

. -

Ethanol/THF: Slower rates, potential solvolysis side reactions.

Recommendation: Use Acetonitrile for ease of crystallization workup. If the reaction is sluggish (due to the Chloro- leaving group), add a catalytic amount of Potassium Iodide (Finkelstein-like activation) or switch to DMSO with a water-crash workup.

Stoichiometry

The reaction generates HCl. You must use a base scavenger.

-

Option A: Excess Cyclopropylamine (2.5 eq). Pros: Faster kinetics. Cons: Waste of expensive reagent; difficult recovery.

-

Option B: Inorganic Base (

, 1.5 eq). Pros: Cheaper, easier solid removal. Cons: Heterogeneous mixture requires vigorous stirring.

Selected Protocol:

Detailed Experimental Protocol (Scale-Up Ready)

Equipment

-

Jacketted Glass Reactor (or Hastelloy for >10kg).

-

Reflux condenser cooled to -10°C (Glycol).

-

Overhead stirrer (high torque).

-

Nitrogen inertion line.

Step-by-Step Methodology

-

Reactor Charging:

-